Tetrahydro-N,2-dimethyl-2-furfurylamine

Description

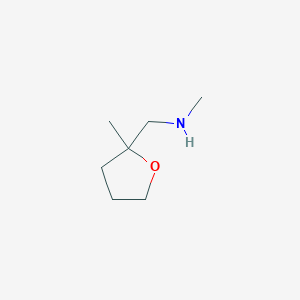

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(2-methyloxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-8-2)4-3-5-9-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQAYJVEMMQWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992446 | |

| Record name | N-Methyl-1-(2-methyloxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-95-5 | |

| Record name | Tetrahydro-N,2-dimethyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-N,2-dimethyl-2-furfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(2-methyloxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-N,2-dimethyl-2-furfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydro N,2 Dimethyl 2 Furfurylamine and Analogues

Reductive Amination Strategies in Furan (B31954) and Tetrahydrofuran (B95107) Systems

Reductive amination is a powerful and widely utilized method for forming C-N bonds. In the context of furan and tetrahydrofuran systems, this strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. youtube.com This process can be performed in a stepwise or a direct, one-pot manner, often employing catalytic hydrogenation.

The catalytic hydrogenation of furan derivatives is a cornerstone for the synthesis of their saturated tetrahydrofuran analogues. The process involves the reduction of the furan ring's double bonds, typically using molecular hydrogen in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical to control the selectivity of the hydrogenation, especially when other reducible functional groups are present.

Raney nickel (Raney Ni) is a versatile and highly active heterogeneous catalyst used extensively in industrial hydrogenation processes, including the amination of alcohols and the saturation of aromatic rings. researchgate.net It has proven effective for the synthesis of tetrahydrofurfurylamine (B43090) derivatives from furfuryl alcohol. researchgate.net For instance, Raney Ni can catalyze the switchable reductive amination of furfuryl alcohol, yielding tetrahydrofurfurylamine with high selectivity (94.0% yield) when an external source of hydrogen (1.0 MPa) is supplied. researchgate.net In the absence of additional hydrogen, the reaction can be directed to produce furfurylamine (B118560) instead, highlighting the catalyst's utility in selective synthesis. researchgate.net

In a specific route to Tetrahydro-N,2-dimethyl-2-furfurylamine, Raney nickel can be used as a cost-effective alternative to precious metal catalysts for the hydrogenation of 2-methylfurfurylamine. Under conditions of 100°C and 30 bar of H₂ in an ethanol (B145695) solvent, the desired product can be obtained in 65–70% yield.

Palladium supported on carbon (Pd/C) is another key catalyst for the hydrogenation of furan rings, although it is technically a heterogeneous catalyst. It is highly active and often used for the complete saturation of the furan ring to form tetrahydrofuran derivatives. researchgate.netacs.org A primary synthetic route to this compound involves the hydrogenation of 2-methylfurfurylamine using a Pd/C catalyst. This two-step process, which starts from the nucleophilic substitution of 2-methylfuran (B129897) with methylamine (B109427), achieves yields of 75–85% for the final hydrogenation step under 50–100 bar of H₂ at temperatures between 80–120°C.

Beyond specific syntheses, palladium catalysts on various supports (e.g., Pd/Al₂O₃) are effective for the broader transformation of furan-derived ketones into valuable tetrahydrofuran-derived amines with yields reaching up to 98%. acs.org The synergy between palladium and other metals, such as iridium (Pd-Ir/SiO₂), can enhance catalytic performance, particularly for the total hydrogenation of substrates like furfural (B47365) to tetrahydrofurfuryl alcohol, achieving yields as high as 94%. acs.org

Table 1: Comparative Catalytic Hydrogenation for this compound Synthesis

| Catalyst | H₂ Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd/C (5–10 wt%) | 50–100 bar | 80–120°C | 75–85% | |

| Raney nickel | 30 bar | 100°C | 65–70% |

The reductive amination of biomass-derived aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) is an attractive and environmentally friendly approach to producing valuable furan- and tetrahydrofuran-based amines. nih.govrsc.orgnih.gov This method circumvents the need for pre-formed amines by using ammonia (B1221849) or primary amines as the nitrogen source. rsc.org

A direct, single-step route to this compound utilizes the reductive amination of tetrahydrofuran-2-carboxaldehyde with dimethylamine (B145610). This approach directly installs the dimethylamine group. The reduction of the in situ-formed imine intermediate can be accomplished with sodium borohydride (B1222165) (NaBH₄) at ambient temperature, affording yields of 60–70%. Alternatively, catalytic hydrogenation with Pd/C at 50°C and 10 bar H₂ can improve the yield to 80–85%.

Various catalytic systems have been developed for this purpose. For example, a Rh/Al₂O₃ catalyst can achieve a very high selectivity (∼92%) for furfurylamine from furfural using aqueous ammonia and molecular hydrogen. rsc.org Similarly, Cu-Al mixed oxide (CuAlOx) catalysts derived from layered double hydroxides are effective for the reductive amination of HMF and its derivatives in flow reactors, providing good to excellent yields of the corresponding amines. nih.govnih.gov The reaction conditions, particularly temperature and the ratio of ammonia to the aldehyde, are crucial for maximizing the yield of the desired primary amine and suppressing side reactions. rsc.org

Table 2: Reductive Amination of Tetrahydrofuran-2-carboxaldehyde

| Reducing Agent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | 25°C | Ambient | 60–70% | |

| H₂ (Pd/C) | 50°C | 10 bar | 80–85% |

A significant challenge in the synthesis of compounds like this compound is achieving selective functionalization. This involves controlling the reaction to either saturate the furan ring before or after amination, or to perform both transformations in a single, concerted step. The furan ring can be resistant to hydrogenation, and the choice of catalyst is highly dependent on the substrate's structure. rsc.org

The synthesis of THF-derived amines from furan-based ketones over a Pd/Al₂O₃ catalyst is an example of a successful one-pot strategy that combines ring saturation and amination. acs.org A key strategy for selective synthesis involves controlling the reaction conditions. For example, in the amination of furfuryl alcohol over Raney Ni, the addition of external hydrogen promotes deep hydrogenation of the furan ring to yield tetrahydrofurfurylamine, while its absence favors the formation of furfurylamine. researchgate.net This demonstrates that selective ring saturation can be switched on or off. The direct reductive amination of tetrahydrofuran-2-carboxaldehyde is another efficient method that avoids pre-functionalization by starting with an already saturated ring before the amine is introduced.

Catalytic Hydrogenation of Furan-Based Precursors

Bio-Based Synthesis Routes

The selective transformation of biomass feedstocks into value-added amines is a primary goal in green chemistry. acs.org Furan derivatives, particularly furfural and 5-hydroxymethylfurfural (HMF), are recognized as crucial platform molecules derived from the dehydration of lignocellulosic biomass. acs.orgresearchgate.net These renewable starting materials provide a sustainable pathway to a wide array of chemicals, including furfurylamine and its saturated analogues. acs.org

The synthetic methodologies described previously, such as the reductive amination of furfural and HMF, are central to these bio-based routes. acs.orgnih.gov Research focuses on developing efficient catalytic systems that can convert these bio-based aldehydes and alcohols directly into primary amines and their derivatives. acs.org For instance, a one-pot, two-step strategy starting directly from furfural has been developed to produce complex THF-derived amines with a high yield (85%). acs.org These processes represent a significant advancement toward reducing reliance on fossil fuels for the production of fine chemicals and pharmaceutical intermediates.

Chemoenzymatic Conversions of Biomacromolecules to Furanic Amines

A promising and sustainable route to furan-based chemicals involves the integration of chemical and biological catalysis in a single pot. This chemoenzymatic approach allows for the direct conversion of raw biomass into valuable furanic amines. nih.gov The process typically occurs in a tandem reaction that bridges chemocatalysis with biocatalysis. nih.gov

The initial step involves the chemical conversion of hemicellulose, a major component of lignocellulosic biomass, into furfural. nih.gov Various types of biomass, including corncob, bagasse, and bamboo shoot shells, can serve as the starting material. nih.gov Solid acid catalysts, such as shrimp shell-supported solid acids (Sn-DAT-SS), have been shown to be effective in this conversion. For example, using corncob as a feedstock, a furfural yield of 52.4% was achieved in a deep eutectic solvent system at 170°C. nih.gov

The furfural produced is then subjected to biotransamination to yield furfurylamine. This step utilizes whole-cell biocatalysts, such as E. coli cells engineered to express ω-transaminase. nih.gov This enzymatic step is highly selective but can be inhibited by by-products from the initial biomass conversion, including formic acid and 5-hydroxymethylfurfural. Despite these challenges, biomass-derived furfural can be fully aminated to furfurylamine within 24 to 72 hours. nih.gov This tandem strategy successfully establishes an eco-friendly pathway for converting complex biomacromolecules into valuable furan products. nih.govnih.gov

Table 1: Chemoenzymatic Conversion of Biomass to Furfurylamine Data sourced from research on tandem chemo- and biocatalysis. nih.gov

| Biomass Source | Catalyst (Chemical Step) | Biocatalyst (Amine Formation) | Furfural Intermediate Yield | Key Finding |

|---|---|---|---|---|

| Corncob | Sn-DAT-SS | E. coli CCZU-XLS160 (ω-transaminase) | 52.4% | Highest furfural yield among tested biomasses. nih.gov |

| Various (Bagasse, Bamboo, etc.) | Solid Acid Catalysts | E. coli CCZU-XLS160 (ω-transaminase) | Variable | Demonstrates broad applicability of the chemoenzymatic approach to different biomass feedstocks. nih.gov |

Green Chemistry Approaches in Amine Synthesis from Renewable Resources (e.g., Hydrogen Borrowing)

The "hydrogen borrowing" or "hydrogen auto-transfer" methodology has emerged as a leading green chemistry strategy for the synthesis of amines from alcohols. rsc.org This atom-economic process is highly attractive because it typically produces only water as a byproduct and utilizes alcohols, which can be readily derived from renewable biomass. rsc.orgmdpi.com Alcohol and amine functionalities are common in biomass-derived molecules, making them ideal substrates for this reaction. rug.nl

The mechanism involves a sequence of catalytic steps orchestrated by a single catalyst, often a transition metal complex:

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to a corresponding aldehyde or ketone intermediate. mdpi.com

Condensation: The in situ-formed carbonyl compound reacts with an amine to form an imine, releasing a molecule of water. mdpi.com

Hydrogenation: The catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst for the next cycle. mdpi.com

This process avoids the use of stoichiometric and often toxic alkylating agents or harsh reducing agents. researchgate.netorganic-chemistry.org Both homogeneous and heterogeneous catalysts, particularly those based on ruthenium, iridium, copper, and nickel, have been developed for this transformation. rug.nlresearchgate.net For instance, a Cp*Ir complex has been shown to be effective in the N-heterocyclization of primary amines with diols, a variant of the hydrogen borrowing strategy. organic-chemistry.org Microwave heating has also been employed to accelerate these reactions, often allowing them to proceed under solvent-free conditions, further enhancing their green credentials. organic-chemistry.org

Table 2: Catalysts in Hydrogen Borrowing Amination A summary of catalytic systems used for amine synthesis from alcohols.

| Catalyst Type | Substrate Example | Reaction Type | Significance |

|---|---|---|---|

| Ruthenium-based (Homogeneous) | Bio-derived alcohols and various amines | N-alkylation | Efficient for C-N bond formation with low waste. organic-chemistry.org |

| Iridium-based (Homogeneous) | Amino-alcohols, Diols | Intramolecular cyclization | Synthesizes five-, six-, and seven-membered cyclic amines in high yields. organic-chemistry.org |

| Copper-based (Heterogeneous) | Ketones and alcohols with amines | Reductive amination / Hydrogen borrowing | Provides high conversion and selectivity without additives. researchgate.net |

| Nickel-based (Heterogeneous) | Lactic acid (a biomass derivative) | Amination | Promotes amination of key biomass intermediates. rug.nl |

Multi-Step Synthesis of Structurally Complex Tetrahydrofuran Amine Derivatives

The construction of more complex amine derivatives containing the tetrahydrofuran motif often requires multi-step synthetic sequences that allow for precise control over the molecular architecture.

The formation of the heterocyclic ring is a key step in the synthesis of tetrahydrofuran amines. Intramolecular cyclization of a linear precursor is a powerful strategy for this transformation. The cyclization of amino-alcohols, for instance, can be selectively controlled to yield either cyclic amines or lactams. researchgate.net

A prominent method for forming cyclic amines is the iridium-catalyzed N-heterocyclization of primary amines with diols. organic-chemistry.org This reaction proceeds via a hydrogen borrowing mechanism where the diol is partially oxidized, followed by condensation with the amine and subsequent cyclization and reduction. This approach has been successfully applied to synthesize a variety of five-, six-, and seven-membered nitrogen-containing heterocycles in good to excellent yields. organic-chemistry.org Another strategy involves a cascade reaction where an aldehyde containing a tethered alkyl chloride and an alkene reacts with an amine. nih.gov This sequence involves condensation, cyclization to form an intermediate azomethine ylide, and finally an intramolecular cycloaddition to construct a complex fused tricyclic amine system with high stereochemical control. nih.gov

Many biologically active molecules containing a tetrahydrofuran ring are chiral, meaning their therapeutic efficacy is dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is of paramount importance. nih.gov

Several strategies are employed to achieve stereoselectivity:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as carbohydrates or amino acids, to build the chiral target molecule.

Asymmetric Catalysis: This method uses a small amount of a chiral catalyst to induce stereoselectivity. For example, the efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been reported. rsc.org Using a P-chiral bisphosphine ligand (DI-BIDIME), this method constructs chiral tetrahydrofuran rings with excellent enantioselectivity (often >99:1 er). rsc.org

Diastereoselective Reactions: These reactions create a new stereocenter under the influence of an existing one. Intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group on a chiral chain, are a classic example used to form the tetrahydrofuran ring while preserving the existing stereochemistry. nih.gov More advanced methods include rhodium-catalyzed [3+2] cycloadditions of carbonyl ylides, which can generate multiple stereocenters with high control. nih.gov

The synthesis of specific chiral targets like Tetrahydro-2-furanmethanamine hydrochloride relies on these principles. For instance, a pathway could involve the reductive amination of a chiral tetrahydrofuran-2-carbaldehyde (B1329454) or the stereospecific introduction of an amine group onto a precursor like (2S)-tetrahydrofuranmethanol. The development of such stereoselective pathways is crucial for accessing optically pure tetrahydrofuran amine derivatives.

Derivatization Strategies and Functional Group Transformations of Tetrahydro N,2 Dimethyl 2 Furfurylamine Scaffold

Synthesis of N-Substituted Furan (B31954) and Tetrahydrofuran (B95107) Amines

The synthesis of N-substituted furan and tetrahydrofuran amines is a critical first step in harnessing their potential. A common route to obtaining these compounds is through the reductive amination of furanic aldehydes. For instance, supported palladium nanoparticles have demonstrated high activity and selectivity in the production of secondary amines from these precursors. upv.es The characteristics of the palladium catalyst, including crystal size and the presence of unsaturated sites, play a pivotal role in steering the reaction's selectivity. upv.es

Another significant method involves the direct reductive amination of furfuryl alcohol. researchgate.net Studies comparing various metal catalysts such as nickel, cobalt, and ruthenium have shown that nickel-based catalysts often exhibit superior performance. This is attributed to the competitive adsorption of ammonia (B1221849) and hydrogen on the different metal surfaces. researchgate.net In some cases, the reaction can proceed efficiently even without the introduction of external hydrogen, which helps to prevent the over-hydrogenation of the furan ring. researchgate.net

The synthesis of the specific compound, Tetrahydro-N,2-dimethyl-2-furfurylamine, can be achieved through a two-step process starting with the nucleophilic substitution of 2-methylfuran (B129897) with methylamine (B109427) to produce 2-methylfurfurylamine. This intermediate is then hydrogenated under high pressure in the presence of a palladium on carbon (Pd/C) catalyst to yield the final product with good efficiency. An alternative single-step approach is the reductive amination of tetrahydrofuran-2-carboxaldehyde with dimethylamine (B145610).

Formation of Polymeric Materials Incorporating Furan/Tetrahydrofuran Amine Units

The integration of furan and tetrahydrofuran amine moieties into polymeric structures has led to the development of advanced materials with unique properties.

Polyamides from Furfurylamine-derived Monomers

Furfurylamine (B118560), a readily available chemical derived from lignocellulose, serves as a key starting material for the synthesis of polyamide monomers. rsc.orgresearchgate.net Streamlined synthetic routes, such as those employing carbonate-promoted C–H carboxylation, allow for the conversion of furfurylamine into furan-containing amino acids and tetrahydrofuran-based bicyclic lactams. rsc.orgresearchgate.net These monomers can then be polymerized to create furan- and tetrahydrofuran-based polyamides, which are not accessible from traditional petrochemical sources. rsc.orgresearchgate.net

A notable strategy, termed the "amine-first" approach, utilizes furfurylamine as the sole furan source to produce bisfuranic diamine and diacid monomers. rsc.org This method involves an amine-acid oxidative conversion to prepare the diacid directly from a bisfuranic diamine. rsc.org The subsequent polycondensation of these monomers yields all-furan-based biopolyamides. rsc.org The properties of these polyamides, such as their glass transition temperature and degradation characteristics, can be fine-tuned by adjusting the spacer structure between the two furan rings in the diamine monomers. rsc.org

Table 1: Comparison of Polyamide Synthesis Strategies from Furfurylamine

| Strategy | Key Monomers | Synthetic Approach | Key Features |

| Carbonate-Promoted C–H Carboxylation | Furan-containing amino acids, Tetrahydrofuran-based bicyclic lactams | Conversion of furfurylamine | Avoids protecting groups and multiple stoichiometric reagents. rsc.orgresearchgate.net |

| "Amine-First" Strategy | Bisfuranic diamine and diacid monomers | Amine-acid oxidative conversion of bisfuranic diamine | Allows for tunable properties of the resulting biopolyamides. rsc.org |

Thermo-responsive Hydrogels from Tetrahydrofurfuryl Amine Derivatives

Thermo-responsive hydrogels, also known as thermogels, are materials that undergo a sol-gel transition in response to temperature changes. nih.govmdpi.com This property makes them highly attractive for biomedical applications, as they can be injected as a liquid and then form a gel in situ at physiological temperatures. nih.govmdpi.com

The formation of these hydrogels is often driven by the lower critical solution temperature (LCST) behavior of the constituent polymers. nih.gov As the temperature increases, the polymers, which are typically amphiphilic, undergo micellization and subsequent micelle aggregation, leading to the formation of a three-dimensional network that entraps water. nih.govmdpi.com

While direct synthesis of thermo-responsive hydrogels from this compound is not extensively documented, the principle has been demonstrated with other amine-containing polymers. For example, copolymers of N-isopropylacrylamide (NIPAAm) and other functional monomers are widely studied for this purpose. nih.gov The incorporation of amine functionalities can introduce pH-sensitivity in addition to thermo-responsiveness. nih.gov The general principle involves creating block copolymers, often with segments like polyethylene (B3416737) glycol (PEG), that self-assemble into hydrogels at specific temperatures. rsc.org

Preparation of Heterocyclic Ring Systems via Furan/Tetrahydrofuran Amine Precursors

The furan and tetrahydrofuran amine scaffolds are versatile precursors for the synthesis of various heterocyclic ring systems, many of which exhibit significant biological activities.

Thiazolidinone Derivatives with Biological Activities

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The synthesis of thiazolidinone derivatives can be achieved through various multi-component reactions. nih.gov

A general approach involves the reaction of an amine, a carbonyl compound, and a sulfur-containing reagent like thioglycolic acid. nih.gov For instance, a series of furan-2-ylmethylene thiazolidinediones have been synthesized and identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a drug target for inflammatory and autoimmune diseases. nih.gov The synthesis of these compounds often involves the condensation of a furan-containing aldehyde with a thiazolidinedione core. nih.gov

Table 2: Selected Biologically Active Thiazolidinone Derivatives

| Derivative Class | Synthetic Precursors | Reported Biological Activity |

| Furan-2-ylmethylene thiazolidinediones | Furan-containing aldehydes, Thiazolidinedione | PI3Kγ inhibition nih.gov |

| 5-Amine-4-thiazolidinone analogues | Substituted aromatic aldehydes, Amines, Mercaptoacetic acid | Cytotoxic activity against cancer cell lines nih.gov |

Imidazole (B134444) Compounds with Bioactive Properties

Imidazole is another privileged heterocyclic structure found in many biologically active molecules, including the amino acid histidine. tsijournals.comnih.gov The imidazole ring is an aromatic heterocycle with amphoteric properties, making it a versatile scaffold for drug design. tsijournals.com

The synthesis of imidazole derivatives can be accomplished through various methods, including the reaction of dicarbonyl compounds, aldehydes, and ammonia or amines. researchgate.netorganic-chemistry.org Recent advancements have focused on developing more efficient and environmentally friendly multicomponent reactions. researchgate.net

The incorporation of a furan moiety into an imidazole structure can lead to compounds with interesting biological profiles. For example, novel thiazole (B1198619) derivatives containing both imidazole and furan scaffolds have been designed and synthesized. nih.gov These compounds have shown promising antibacterial and antioxidant activities. The synthesis typically involves the reaction of a furan imidazolyl ketone with other reagents to build the thiazole ring. nih.gov

Information regarding the formation of Schiff Base Ligands from this compound is not available in the reviewed scientific literature.

A thorough review of scientific databases and chemical literature did not yield any specific information on the derivatization of this compound to form Schiff base ligands. The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). iitk.ac.inresearchgate.net this compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no hydrogen atoms directly attached to it.

This structural feature makes it chemically unable to undergo a direct condensation reaction with aldehydes or ketones to form a Schiff base, as there is no proton on the nitrogen to be eliminated as part of a water molecule during the reaction. iitk.ac.inresearchgate.net

While general chemical strategies exist to convert tertiary amines into primary amines, a process that would be a necessary prerequisite for Schiff base formation, no studies were found that specifically describe such a transformation for this compound with the subsequent goal of synthesizing Schiff base ligands. The literature on furan- and tetrahydrofuran-derived Schiff bases focuses on starting materials that are primary amines, such as furfurylamine or other amino-functionalized furan derivatives. tsijournals.com

Given the strict requirement for scientific accuracy and the focus on the specified compound, it is not possible to generate the requested article content on Schiff base ligands derived from this compound.

Spectroscopic Characterization and Structural Elucidation of Tetrahydro N,2 Dimethyl 2 Furfurylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the fundamental structure of Tetrahydro-N,2-dimethyl-2-furfurylamine. The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the tetrahydrofuran (B95107) ring, the N-methyl groups, and the methyl group at the 2-position. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the protons on the carbon adjacent to the oxygen atom in the tetrahydrofuran ring would likely appear at a different chemical shift compared to the other ring protons. Similarly, the protons of the N-methyl groups would have a characteristic chemical shift.

Hypothetical ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Tetrahydrofuran ring protons | 1.5 - 4.0 | Complex multiplets |

| N-CH₃ protons | 2.2 - 2.8 | Singlet |

Hypothetical ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C2 (quaternary) | 75 - 85 |

| Tetrahydrofuran ring carbons | 25 - 70 |

| N-CH₃ carbons | 40 - 50 |

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC)

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for tracing the proton network within the tetrahydrofuran ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound would be expected to exhibit specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching: Aliphatic C-H stretches from the methyl and tetrahydrofuran ring protons would typically appear in the 2850-3000 cm⁻¹ region.

C-N stretching: The stretching vibration of the amine C-N bond would be observed in the 1000-1250 cm⁻¹ range.

C-O-C stretching: The ether linkage within the tetrahydrofuran ring would give rise to a strong, characteristic absorption band, typically in the 1070-1150 cm⁻¹ region.

The absence of certain bands, such as the C=C stretching of a furan (B31954) ring (around 1500-1600 cm⁻¹), would confirm the saturation of the furan ring to form the tetrahydrofuran structure.

Hypothetical IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-N (amine) | Stretching | 1000 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 129. Subsequent fragmentation would likely involve the cleavage of bonds adjacent to the nitrogen atom and the oxygen atom, due to the stabilization of the resulting carbocations. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of a methyl group or other fragments from the tetrahydrofuran ring.

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

| m/z Value | Possible Fragment |

|---|---|

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 84 | [M - C₂H₅N]⁺ |

Emerging Spectroscopic Techniques for Molecular Dynamics (e.g., Terahertz Spectroscopy for protein interactions)

While traditional spectroscopic methods provide a static picture of molecular structure, emerging techniques offer insights into molecular dynamics. Terahertz (THz) spectroscopy, which probes low-frequency vibrations (typically in the range of 0.1 to 10 THz), is becoming increasingly valuable for studying the collective vibrational modes and intermolecular interactions of molecules. mdpi.com

In the context of amines and their interactions, THz spectroscopy can provide information on hydrogen bonding networks and other weak intermolecular forces that govern the dynamic behavior of these compounds in solution or in biological systems. nih.gov For instance, studies have shown that THz spectroscopy can be used to probe the hydration dynamics around amines and to study the protonation states of amino groups. nih.gov While direct application to this compound has not been reported, this technique holds potential for future investigations into its interactions with other molecules, including biological macromolecules like proteins. mdpi.com

Computational Chemistry and Molecular Modeling Studies of Tetrahydro N,2 Dimethyl 2 Furfurylamine

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. While specific QM studies on Tetrahydro-N,2-dimethyl-2-furfurylamine are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous compounds like furfurylamine (B118560) and 2-methyltetrahydrofuran. mdpi.comnih.gov These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide critical data on molecular orbital energies, charge distribution, and thermodynamic stability.

For a molecule like this compound, QM calculations would elucidate the influence of the saturated tetrahydrofuran (B95107) ring and the N,2-dimethyl substitutions on its electronic properties. The Schrödinger equation is the foundational equation governing all of quantum mechanics. youtube.com Methods such as B3LYP or M06-2X, combined with basis sets like 6-31G(d) or larger, are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov

Key energetic parameters derived from these calculations include the enthalpy of formation and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For instance, studies on pyrimethamine, another heterocyclic amine, have shown that a large HOMO-LUMO gap suggests high stability. youtube.com Theoretical analysis using G3 level calculations has been successfully applied to determine the gas-phase enthalpies of formation for related molecules like furfurylamine and 5-methylfurfurylamine, demonstrating the power of these methods in validating experimental thermochemical data. nih.gov

Table 1: Typical Parameters in Quantum Mechanical Calculations for Furan (B31954) Derivatives

| Parameter | Description | Common Methods/Basis Sets |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | DFT (B3LYP, M06-2X), MP2 with basis sets like 6-31G(d,p) or cc-pVTZ. |

| Electronic Energy | The total energy of the molecule's electrons and nuclei. | Single-point energy calculations at a high level of theory (e.g., CCSD(T)). |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Calculated from the output of DFT or Hartree-Fock calculations. |

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | High-accuracy composite methods like G3, G4, or CBS-QB3. |

This table is generated based on computational methodologies applied to analogous furan and amine compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are central to computer-aided drug discovery.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity. For a furan amine scaffold, docking studies could identify key interactions, such as hydrogen bonds between the amine group and receptor residues, or hydrophobic interactions involving the tetrahydrofuran ring. For example, docking studies on novel pyrrole (B145914) derivatives targeting monoamine oxidase (MAO) revealed interactions similar to known inhibitors, guiding the design of more potent compounds. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and stability of the interactions. mdpi.comresearchgate.net Simulations of liquid tetrahydrofuran have been performed using various force fields to understand its structural and dynamical properties, which is foundational for studying its derivatives. researchgate.net Such simulations can reveal the flexibility of the ligand in the binding pocket, the role of water molecules, and provide a more accurate estimation of binding free energies.

Table 2: Key Outputs from Molecular Docking and Dynamics Simulations

| Simulation Type | Key Output | Relevance to Drug Design |

| Molecular Docking | Binding Pose, Docking Score, Interaction Analysis (H-bonds, etc.) | Predicts binding affinity and identifies key binding interactions for lead optimization. |

| Molecular Dynamics | Trajectory of Atomic Motion, RMSD/RMSF, Binding Free Energy (e.g., MM/PBSA) | Assesses the stability of the binding pose and provides a more rigorous prediction of binding affinity. |

This table outlines the general outputs and relevance of these simulation techniques for a molecule like this compound.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them. The tetrahydrofuran ring is known to be non-planar, typically adopting envelope or twist conformations.

The crystalline structure of furfurylamine reveals that the most significant intermolecular interactions are N–H⋯N and N–H⋯O hydrogen bonds. nih.gov While this compound lacks the N-H donors, the nitrogen lone pair and the ring oxygen can still participate as hydrogen bond acceptors, which would be crucial for its interaction with biological targets and for its physical properties.

Table 3: Conformational Preferences in Furan Derivatives

| Compound | Dominant Conformer(s) | Key Stabilizing Interactions |

| Furfurylamine | gauche (76%) and syn (24%) | Intramolecular hydrogen bonding and steric effects. nih.gov |

| 5-Methylfurfurylamine | gauche (77%) and syn (23%) | Similar to furfurylamine, with the methyl group influencing populations. nih.gov |

| Tetrahydrofurfuryl Alcohol | gauche conformers with different ring puckering (Envelope vs. Twist) | Intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen. |

This table is based on literature data for analogous compounds to infer potential conformational behavior.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate reaction mechanisms, calculate activation energies, and predict product distributions. For this compound, this could involve studying its synthesis or its metabolic degradation pathways.

The synthesis of this compound can proceed through the hydrogenation of furan derivatives. Computational studies can model the reaction pathway on the catalyst surface, identifying transition states and intermediates. For example, the reductive amination of furfuryl alcohol over a Raney Ni catalyst involves the dehydrogenation to an aldehyde, condensation with ammonia (B1221849) to form an imine, and subsequent hydrogenation. rsc.org DFT calculations can be used to map the potential energy surface for each of these steps.

Furthermore, computational methods are used to study the mechanisms of reactions involving the furan ring itself, such as Diels-Alder cycloadditions. nih.govrsc.orgacs.org Although the tetrahydrofuran ring is saturated and less reactive than furan, understanding the reactivity of the parent furan system provides a basis for understanding potential side reactions during synthesis. DFT studies on the Diels-Alder reaction of furan with various dienophiles have successfully explained the regioselectivity and reaction energies, showing excellent agreement with experimental results. nih.gov

In Silico Approaches in Rational Drug Design for Furan Amine Scaffolds

The furan amine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. In silico approaches are integral to the rational design of new drugs based on this scaffold. researchgate.net These methods use computational power to design and screen virtual libraries of compounds before their actual synthesis, saving significant time and resources. youtube.com

Starting with a hit compound like a furan amine derivative, computational chemists can explore the structure-activity relationship (SAR) by virtually modifying the scaffold. For this compound, this could involve altering the substitution pattern on the ring or modifying the amine group to improve potency, selectivity, or pharmacokinetic properties.

Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build models that correlate the 3D properties of a series of molecules with their biological activity. lookchem.com Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug design, helping to identify candidates with favorable drug-like properties early in the discovery process. For instance, software can be used to evaluate compliance with criteria like Lipinski's rule of five, which predicts oral bioavailability. nih.gov The use of in silico tools in the design of furan-based molecules has led to the identification of promising new candidates for various therapeutic targets. mdpi.comnih.gov

Biological Activity and Molecular Mechanism Studies of Tetrahydro N,2 Dimethyl 2 Furfurylamine and Its Bioactive Analogues

Neuropharmacological Investigations of Tetrahydrofuran (B95107) Amine Derivatives

Derivatives of tetrahydrofuran amine have been the subject of significant neuropharmacological research, demonstrating a variety of effects on the central nervous system. These compounds interact with key neural pathways implicated in neurodegenerative diseases and psychiatric disorders.

Selective M1 Muscarinic Receptor Agonism (e.g., ANAVEX2-73)

Certain tetrahydrofuran amine derivatives exhibit notable activity as muscarinic receptor agonists. For instance, the compound ANAVEX2-73, a tetrahydro-N, N-dimethyl-2, 2-diphenyl-3-furanmethanamine hydrochloride, demonstrates affinity for muscarinic acetylcholine (B1216132) receptors. nih.gov It is characterized as a mixed muscarinic receptor and sigma-1 (σ1) ligand, with affinities in the low micromolar range for M1-M4 receptors. nih.govtocris.com

Another analogue, tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine (AE14), has been identified as a selective M1 muscarinic agonist, considered one of the most potent currently known. nih.gov The activity of these compounds on muscarinic receptors, particularly the M1 subtype, is a key aspect of their therapeutic potential, especially in the context of Alzheimer's disease. nih.govresearchgate.net The compound ANAVEX3-71 also targets sigma-1 and M1 muscarinic receptors. anavex.comanavex.com

| Compound | Receptor Target | Reported Activity | Reference |

|---|---|---|---|

| ANAVEX2-73 | Muscarinic M1-M4, Sigma-1 | Mixed agonist with low micromolar affinity. | nih.govtocris.com |

| AE14 | Muscarinic M1 | Potent and selective agonism. | nih.gov |

| ANAVEX3-71 | Muscarinic M1, Sigma-1 | Targets both receptors. | anavex.com |

Modulation of Sodium Ion Channels (e.g., ANAVEX2-73)

In addition to muscarinic receptor activity, molecular pharmacology studies have revealed that the tetrahydrofuran derivative AE14 demonstrates a significant affinity for site 2 of the sodium ion channels. nih.gov This affinity is reported to be at least as strong as that of first or second-generation antiepileptic drugs such as phenytoin (B1677684) and lamotrigine. nih.gov This interaction with sodium ion channels suggests a potential mechanism for antiepileptic effects. nih.gov

Effects on Tau Hyperphosphorylation and Aβ Generation

A significant area of investigation for these compounds is their impact on the pathological hallmarks of Alzheimer's disease. The aminotetrahydrofuran derivative ANAVEX2-73 has been shown to block the hyperphosphorylation of Tau protein and the generation of amyloid-β1–42 (Aβ1–42). nih.govnih.gov In a mouse model of Alzheimer's disease, ANAVEX2-73 administration led to a significant blockage of the increase in Aβ1–42 and C99 levels in the hippocampus. nih.govnih.gov This suggests the compound may help alleviate the amyloid load characteristic of the disease. nih.gov

The mechanism for reducing Tau hyperphosphorylation involves the modulation of related kinase pathways. ANAVEX2-73 was found to decrease the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in Tau phosphorylation. nih.gov The effects of ANAVEX2-73 are believed to stem from its synergistic action on both muscarinic and sigma-1 receptors. nih.govnih.gov

| Compound | Effect on Tau Protein | Effect on Amyloid-β | Underlying Mechanism | Reference |

|---|---|---|---|---|

| ANAVEX2-73 | Blocks hyperphosphorylation. | Blocks Aβ1–42 generation and reduces C99 levels. | Decreases GSK-3β activity through mixed muscarinic and σ1 receptor agonism. | nih.govnih.govanavex.com |

Nootropic, Antiepileptic, and Antidepressant Activities

Preclinical studies have highlighted the potential of tetrahydrofuran amine derivatives to exhibit nootropic (cognition-enhancing), antiepileptic, and antidepressant properties. Pharmacological studies on the compound AE14 indicated a prominent action in passive avoidance tests, an antagonist effect on electroshock- and pentetrazole-induced convulsions, and an anti-immobility effect in the forced swim test in mice. nih.gov These findings suggest that AE14 could possess nootropic, antiepileptic, and antidepressant capabilities. nih.gov

Similarly, ANAVEX2-73 has demonstrated anticonvulsant, anti-amnesic, neuroprotective, and antidepressant properties in various animal models. anavex.comanavex.comanavex.com These broad-ranging activities underscore the potential of this class of compounds to treat a variety of central nervous system disorders. anavex.comanavex.com

Antimicrobial Research

The biological investigations of furan (B31954) and its derivatives are not limited to the nervous system. Research has also explored their potential as antimicrobial agents.

Antibacterial Activity of Furan and Tetrahydrofuran Derivatives

Derivatives of furan have demonstrated significant antibacterial properties. Studies have revealed that these compounds can exhibit broad-spectrum antibacterial activity against various bacterial strains. researchgate.netijabbr.com In some cases, furan derivatives have shown superior activity compared to conventional antibiotics. ijabbr.com For example, research on 2,4-disubstituted furan derivatives found them to be effective against both Gram-positive and Gram-negative bacteria, with specific compounds showing notable activity against Escherichia coli and Proteus vulgaris. researchgate.net The antimicrobial action of these compounds is often attributed to their ability to selectively inhibit microbial growth and modify enzymes. nih.gov The diverse structures of furan derivatives are a key factor in their varied biological activities. researchgate.netnih.gov

| Furan Derivative Type | Target Bacteria | Reported Activity | Reference |

|---|---|---|---|

| General Furan Derivatives | Various strains | Broad-spectrum antibacterial activity. | researchgate.netijabbr.com |

| 2,4-disubstituted furan derivatives | E. coli, P. vulgaris, Gram (+) bacteria | Effective against Gram-negative and Gram-positive bacteria. | researchgate.net |

| 3-aryl-3(furan-2-yl) propanoic acid derivatives | E. coli | Inhibited growth with a MIC of 64 ug/mL for one compound. | ijabbr.com |

Antifungal and Antiviral Properties

Furan derivatives have been widely recognized for their antimicrobial properties, including antifungal and antiviral activities. ijabbr.comutripoli.edu.ly The furan ring system is a fundamental component of many compounds with these biological effects. nih.govwjpr.net

In the realm of antifungal research, novel 2-cyanoacrylate derivatives containing a furan-2-carbamide substructure have been synthesized and evaluated. Several of these compounds exhibited excellent inhibitory activity against Fusarium graminearum (Fg), with some showing over 90% inhibition at a concentration of 10 μg/mL. acs.org

With respect to antiviral activity, a variety of furan derivatives have been investigated. For instance, some benzo-heterocyclic amine compounds have demonstrated broad-spectrum antiviral capabilities. nih.gov Studies on N-heterocyclic compounds have indicated that the inclusion of a furan ring can enhance antiviral activity. mdpi.com Furthermore, derivatives of 5-nitro-furan-2-carboxylic acid have been identified as inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase, highlighting their potential as antiretroviral agents. nih.govdocumentsdelivered.comacs.org Research has shown that the 5-nitro-furan-2-carboxylic moiety is a critical scaffold for this inhibitory action. nih.gov

**Table 1: Antifungal Activity of Furan-2-Carbamide Derivatives against *Fg***

| Compound | Inhibition Rate at 10 μg/mL (%) |

|---|---|

| G33 | 92.6 |

| G37 | >90 |

| G39 | >90 |

> Data sourced from a study on 2-cyanoacrylate derivatives containing furan-2-carbamide. acs.org

Anticancer Research and Cell Line Studies

The potential of furan derivatives as anticancer agents has been an active area of investigation. ijabbr.com The cytotoxic effects of these compounds have been evaluated in various cancer cell lines.

Studies have shown that derivatives of Tetrahydro-N,2-dimethyl-2-furfurylamine can exhibit cytotoxic properties against cancer cell lines. Specifically, Mannich bases derived from this compound have demonstrated increased cytotoxicity compared to standard drugs in some evaluations.

Furthermore, a range of other furan derivatives has been synthesized and tested for their cytotoxic effects. For example, certain furan-2-carboxamide molecules have shown potent antiproliferative activity against a panel of cancer cell lines. nih.gov Some furan-containing compounds have exhibited cytotoxic activities at the nanomolar level against various human cancer cell lines. nih.gov

In one study, new furan-based derivatives were designed and evaluated for their cytotoxic activities. Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone, were found to cause G2/M phase cell cycle disruption and induce apoptosis in MCF-7 breast cancer cells. nih.gov Another study on 2(5H)-Furanone derivatives found that 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone was the most active against DLA and HeLa cell lines. tsijournals.com Similarly, research on 5-Hydroxymethyl Furfural (B47365) (5-HMF) analogues demonstrated that one compound was effective at a low concentration against the Colo-205 cell line. researchgate.net

Table 2: Cytotoxic Activity of Selected Furan Derivatives

| Compound | Cell Line | Key Finding |

|---|---|---|

| Pyridine carbohydrazide 4 | MCF-7 | G2/M phase cell cycle disruption, apoptosis induction |

| N-phenyl triazinone 7 | MCF-7 | G2/M phase cell cycle disruption, apoptosis induction |

| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone 5 | DLA, HeLa | Most active among tested furanone derivatives |

| 5-HMF analogue 3a | Colo-205 | Effective at 10 μg/mL |

> Data compiled from studies on the cytotoxic effects of various furan derivatives. nih.govtsijournals.comresearchgate.net

Furan-based compounds have been investigated for their ability to bind to estrogen receptors (ER), which are important targets in certain types of cancer. A series of tetrasubstituted furans were found to be ERα binding- and potency-selective agents. nih.gov Specifically, triphenolic 3-alkyl-2,4,5-tris(4-hydroxyphenyl)furans displayed higher subtype binding selectivity for ERα, with some compounds showing 50-70-fold selectivity. nih.gov One of the most potent compounds, 3-ethyl-2,4,5-tris(4-hydroxyphenyl)furan, acted as a full transcriptional agonist on ERα while being inactive on ERβ. nih.gov

Other research has explored the synthesis of furan-17β-estradiol conjugates. In vitro competitive binding assays for ERα revealed that a two-carbon alkyl linker combined with a flavone (B191248) conjugate provided the highest binding affinity. nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties of Furan Amine Compounds

Furan derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. ijabbr.comutripoli.edu.lynih.gov The furan ring is a key structural feature in many compounds exhibiting these properties. nih.govwjpr.net

The anti-inflammatory effects of furan derivatives are often attributed to their ability to suppress inflammatory mediators. nih.gov For instance, natural derivatives of benzofuran (B130515) have been shown to significantly inhibit the production of nitric oxide, an inflammatory mediator, in macrophage cell lines without causing significant cytotoxicity. nih.govkoreascience.kr Furan fatty acids, found in sources like the green-lipped mussel, have also exhibited potent anti-inflammatory activity in animal models, even more so than eicosapentaenoic acid (EPA). pnas.org The anti-inflammatory action of these compounds is linked to their antioxidant properties and their ability to scavenge free radicals. nih.govpnas.org

In terms of analgesic properties, a number of 3-substituted derivatives of dihydrofuran-2(3H)-one have been synthesized and shown to have strong analgesic activity, in some cases surpassing that of reference compounds like morphine and acetylsalicylic acid. ijabbr.com Additionally, studies on derivatives of 5-(furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thion have been conducted to investigate their analgesic effects. zsmu.edu.ua

Enzyme Inhibition Studies (e.g., Reverse Transcriptase)

The inhibitory effects of furan derivatives on various enzymes have been a subject of interest, particularly in the context of antiviral drug development. A notable example is the inhibition of the RNase H activity of HIV-1 reverse transcriptase. nih.govdocumentsdelivered.com

Screening of small-molecular-weight compounds led to the identification of a structure characterized by a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety as an inhibitor of RNase H. nih.govacs.org Further studies revealed that derivatives of this compound, such as 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester and 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester, effectively blocked HIV-1 and MLV RT-associated RNase H activities with IC50 values in the micromolar range. nih.govdocumentsdelivered.comacs.org The 5-nitro-furan moiety has been identified as a critical scaffold for this inhibitory activity. nih.gov

General Biological Potentials of Furan Scaffolds

The furan scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. ijabbr.comwjpr.net The versatility of the furan ring allows for the synthesis of a diverse array of derivatives with various pharmacological properties. ijabbr.com

The biological potential of furan scaffolds extends beyond the activities previously mentioned. They are integral to compounds with antibacterial, anticonvulsant, antidepressant, and anti-glaucoma properties, among others. ijabbr.comutripoli.edu.ly The electron-rich nature of the furan ring facilitates strong interactions with biological targets like enzymes and receptors. ijabbr.com Furthermore, the aromaticity of furan contributes to the stability of these compounds. ijabbr.com The ability to easily modify furan scaffolds with different functional groups allows for the fine-tuning of their biological activity and selectivity for specific targets. ijabbr.comijabbr.com This has led to the development of novel drug candidates for a variety of diseases. ijabbr.comnih.gov

Role of Tetrahydro N,2 Dimethyl 2 Furfurylamine in Advanced Organic Synthesis

Building Block for Complex Molecules and Pharmaceuticals

While specific examples of pharmaceuticals directly synthesized from Tetrahydro-N,2-dimethyl-2-furfurylamine are not extensively detailed in publicly available research, the broader class of furan (B31954) and tetrahydrofuran (B95107) amines serves as a crucial precedent. The related compound, furfurylamine (B118560), is a known intermediate in the manufacturing of pharmaceuticals such as antihypertensives, antiseptic agents, and diuretics researchgate.net. For instance, the pharmaceutical drug furtrethonium is a trimethyl ammonium (B1175870) derivative of furfurylamine wikipedia.org. These applications of similar furan-based amines suggest the potential utility of this compound as a foundational scaffold for the development of novel and complex bioactive molecules. Chemical suppliers often categorize this compound as a pharmaceutical intermediate, indicating its role in the research and development stages of new therapeutic agents lookchem.com.

Intermediate in the Synthesis of Specialty Chemicals

The application of this compound extends to the synthesis of specialty chemicals. Its molecular structure is conducive to creating compounds with specific functions. For comparison, the unsaturated analogue, N,N-dimethyl-2-furfurylamine, is utilized as a corrosion inhibitor, protecting materials from degradation lookchem.com. It also serves as a general reagent in organic synthesis for the creation of diverse chemical compounds lookchem.com. The saturated tetrahydro- version is expected to offer different chemical properties, potentially leading to its use in the production of unique plasticizers, solvents, or additives where the saturated heterocyclic core imparts desirable characteristics such as stability and solvency.

Precursor for Bio-based Monomers and Polymers

The drive for sustainable materials has placed a significant focus on bio-based platform chemicals, with furfural (B47365) and its derivatives being prime candidates. Furfurylamine, which can be derived from biomass, is a key monomer in the synthesis of advanced polymers. For example, it is used to create novel bio-based oxazine resins by reacting with other naturally derived materials like cardanol mdpi.com. These resins are investigated as sustainable alternatives to petroleum-based resins in applications ranging from aerospace to electronic packaging mdpi.com. Furthermore, furan-containing polymers, including those synthesized from furfurylamine, have demonstrated excellent heat and flame-retardant properties researchgate.net. While direct evidence of this compound being used as a monomer is limited, the extensive research into related furanic amines highlights the potential for developing novel bio-polymers from this and similar saturated structures researchgate.netmdpi.com.

Synthetic Utility in Forming Amines and Functionalized Derivatives

The synthetic utility of furan-based amines is well-established. The production of compounds like furfurylamine and tetrahydrofurfurylamine (B43090) often involves the reductive amination of furfural, a process that efficiently converts a biomass-derived aldehyde into a primary amine researchgate.net. This highlights a key synthetic pathway for creating a variety of furanic amines. The process for preparing furfuryl secondary and tertiary amines can be achieved through the catalytic hydrogenation of the reaction products between furfural and a primary or secondary amine google.com. While these examples focus on the synthesis of furan amines, the tertiary amine group on this compound itself can direct further reactions or be a stable functional component in a larger molecule, making it a useful starting point for more complex amine-containing derivatives.

Future Research Perspectives and Emerging Applications

Exploration of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability

The development of efficient and environmentally friendly methods for synthesizing amines from biomass-derived compounds is a major focus. mdpi.com Traditional methods for amine synthesis often rely on fossil fuels and can produce significant waste. mdpi.com Researchers are now exploring catalytic reductive amination using molecular hydrogen, which is a more sustainable approach. researchgate.net

A key strategy involves the reductive amination of aldehydes and ketones derived from biomass. mdpi.com This process typically involves the condensation of a carbonyl group with ammonia (B1221849) to form an imine, which is then hydrogenated to the desired amine. mdpi.com Another promising route is the "hydrogen-borrowing" mechanism, where alcohols are converted to amines in a three-step process: dehydrogenation, amination, and hydrogenation. mdpi.comresearchgate.net This method is highly atom-efficient, with water as the main byproduct. researchgate.net

Scientists are actively developing heterogeneous catalysts to improve the selectivity and efficiency of these reactions. acs.org For instance, a palladium on alumina (B75360) (Pd/Al2O3) catalyst has shown high efficiency in converting furan-derived ketones into tetrahydrofuran-derived amines. scispace.com Non-noble metal catalysts, such as those based on nickel and cobalt, are also being investigated as more cost-effective alternatives to precious metal catalysts like ruthenium. mdpi.com The goal is to create robust and reusable catalysts that can operate under mild reaction conditions. researchgate.netrsc.org

Design and Synthesis of New Derivatives for Targeted Biological Activities

Furan (B31954) and tetrahydrofuran (B95107) amines are valuable building blocks for creating new molecules with potential applications in medicine and agriculture. researchgate.net Researchers are designing and synthesizing new derivatives of these compounds to achieve specific biological activities. researchgate.netnih.gov For example, derivatives of furan amines are being explored for their potential as pharmaceuticals, pesticides, and synthetic resins. researchgate.net

One area of interest is the development of new antimicrobial, anti-tuberculosis, and anti-inflammatory agents. researchgate.net By modifying the structure of the parent amine, scientists can fine-tune its properties to target specific biological pathways. researchgate.net Another application is in the creation of self-healing polymers, where furan derivatives can be used to create reversible chemical bonds. researchgate.net The synthesis of novel α-furfuryl-2-alkylaminophosphonates has also shown promise for antioxidant and plant growth regulatory activities. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms involved in the synthesis and activity of furan amines is crucial for optimizing these processes. researchgate.net Researchers are using advanced analytical techniques to study the intricate steps of these reactions at the molecular level. For example, studies on the reaction between furfural-acetone resins and polyamines are providing insights into the curing mechanisms of these materials. researchgate.net

Understanding the reaction pathways allows for better control over the final product. scispace.com For instance, in the synthesis of tetrahydrofuran-derived amines, two possible pathways are the reductive amination of a tetrahydrofuran-derived ketone or the hydrogenation of a furanic amine. scispace.com Thermodynamic studies can help determine the more feasible route. scispace.com Furthermore, investigating the deactivation of catalysts, such as the formation of nickel nitride on Raney nickel catalysts, is essential for improving their lifespan and performance. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery

The combination of computational modeling and experimental work is accelerating the discovery of new drugs based on furan derivatives. jddhs.comnih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow researchers to predict the biological activity of new compounds before they are synthesized. jddhs.comnih.gov This in-silico screening helps to identify the most promising candidates for further experimental testing, saving time and resources. sysrevpharm.orgresearchgate.net

Structure-based drug design is a powerful tool where the three-dimensional structure of a biological target is used to design molecules that will bind to it with high affinity and specificity. sysrevpharm.org This approach, combined with experimental validation through techniques like X-ray crystallography and NMR spectroscopy, creates a more rational and efficient drug discovery workflow. jddhs.com Machine learning and artificial intelligence are also being increasingly used to analyze large datasets and predict the properties of novel compounds. jddhs.com

Sustainable Production and Broader Industrial Relevance of Furan/Tetrahydrofuran Amines

The shift towards a bio-based economy is driving the demand for sustainable production methods for chemicals like furan and tetrahydrofuran amines. mdpi.com These compounds are derived from biomass, a renewable resource, making them an attractive alternative to petroleum-based chemicals. mdpi.comnih.gov The development of efficient catalytic systems for converting biomass-derived furans into valuable amines is a key area of research. nih.gov

The applications for these bio-based amines are expanding. They are used as intermediates in the production of pharmaceuticals, agrochemicals, dyes, pigments, and polymers. mdpi.comresearchgate.netslideshare.netijsrst.com For example, furan-based diamines are being used to create bio-based polyimides, which are high-performance polymers with excellent thermal and chemical stability. mdpi.com As the production of these amines becomes more cost-effective and sustainable, their industrial relevance is expected to grow significantly, contributing to a greener chemical industry. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.